N~3~-Benzylpyridine-2,3-Diamine
Overview
Description
N~3~-BENZYLPYRIDINE-2,3-DIAMINE is a small molecule with the chemical formula C12H13N3. This compound is of interest in various fields, including medicinal chemistry and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-BENZYLPYRIDINE-2,3-DIAMINE typically involves the reaction of pyridine-2,3-diamine with benzyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N~3~-BENZYLPYRIDINE-2,3-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophilic substitution reactions are common, especially with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Benzyl halides, NaH, DMF
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N~3~-BENZYLPYRIDINE-2,3-DIAMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of enzyme inhibition.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of N3-BENZYLPYRIDINE-2,3-DIAMINE involves its interaction with specific molecular targets. One known target is beta-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-beta peptides. By inhibiting BACE-1, the compound may reduce the formation of amyloid plaques, which are associated with Alzheimer’s disease .
Comparison with Similar Compounds
N~3~-BENZYLPYRIDINE-2,3-DIAMINE can be compared with other phenylmethylamines and aminopyridines:
Phenylmethylamines: These compounds share a similar structure but may differ in their functional groups and biological activities.
Aminopyridines: These compounds have a pyridine ring with one or more amino groups, and they are used in various therapeutic applications.
Similar Compounds
- N~3~- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE
- Other benzylamines and secondary alkylarylamines .
Properties
IUPAC Name |
3-N-benzylpyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKAGFLFIMVSQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439234 | |
Record name | N~3~-Benzylpyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79707-12-3 | |
Record name | N~3~-Benzylpyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N~3~-Benzylpyridine-2,3-diamine interact with beta-secretase, and what are the potential downstream effects of this interaction?
A: The research paper titled "X-ray crystal structure of beta-secretase complexed with this compound" [] investigates the structural basis of this interaction. The study utilizes X-ray crystallography to determine the three-dimensional structure of beta-secretase when bound to this compound. This provides valuable insights into the specific interactions between the compound and the enzyme's active site.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.